6-(Difluoromethyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one
Description
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
6-(difluoromethyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one |
InChI |
InChI=1S/C10H10F2O2/c1-5-4-14-8-3-6(10(11)12)2-7(13)9(5)8/h4,6,10H,2-3H2,1H3 |
InChI Key |
FKEKIKCGNQDTBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C(=O)CC(C2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Bromination of Dihydrobenzofuranone Intermediates
A foundational route involves bromination of 6,7-dihydrobenzofuran-4(5H)-one derivatives. As detailed in patent WO2024145623A1, 5,5-dibromo-6,7-dihydrobenzofuran-4(5H)-one serves as a critical intermediate. Treatment with lithium carbonate (Li₂CO₃) in dimethylformamide (DMF) facilitates selective bromination at the C5 position, yielding a dibrominated species. Subsequent nucleophilic substitution introduces the difluoromethyl group.
Reaction Conditions:
Difluoromethyl Group Installation via Nucleophilic Substitution
The brominated intermediate undergoes substitution with difluoromethylating agents. Potassium difluoromethyl trifluoroborate (K[CHF₂]) or sodium difluoromethanesulfinate (NaSO₂CF₂H) are employed under palladium catalysis. For example, Suzuki-Miyaura coupling with Pd(PPh₃)₄ in tetrahydrofuran (THF) and aqueous Na₂CO₃ achieves C–F bond formation.
Optimization Notes:
-
Catalyst: Pd(dba)₂/Xantphos improves regioselectivity.
-
Temperature: 80°C minimizes side reactions.
Radical-Mediated Photochemical Synthesis
Three-Component Coupling via Carbon Radical Intermediates
Recent advances leverage photoredox catalysis to generate difluoromethyl radicals. As demonstrated in a three-component reaction (Search Result 2), benzothiazolsulfone substrates react with styrene and glycine derivatives under blue LED irradiation. The iridium complex Ir[dF(CF3)ppy]₂(dtbbpy)PF₆ acts as a photocatalyst, enabling radical addition to the benzofuranone core.
Procedure:
-
Reactants: Benzothiazolsulfone (0.2 mmol), styrene (0.4 mmol), glycine derivative (0.4 mmol).
-
Catalyst: Ir[dF(CF3)ppy]₂(dtbbpy)PF₆ (2 mol%).
-
Base: K₂CO₃ (1.5 equiv).
-
Solvent: Dichloromethane (DCM), 25°C, 12 h.
-
Light Source: 15 W blue LEDs (462 nm).
Mechanistic Insight:
The photocatalyst generates a difluoromethyl radical from the sulfone substrate, which adds to the electron-deficient benzofuranone. Subsequent hydrogen atom transfer (HAT) and cyclization afford the target compound.
Dehydrofluorination of Trifluoromethyl Precursors
DBU/Piperazine-Mediated Dehydrofluorination
A method adapted from pyridine synthesis (Search Result 4) involves dehydrofluorination of trifluoromethyl intermediates. Treatment of 6-(trifluoromethyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one with 1,8-diazabicycloundec-7-ene (DBU) and piperazine in acetonitrile selectively removes one fluorine atom, yielding the difluoromethyl product.
Conditions:
-
Substrate: Trifluoromethyl analog (1.0 equiv).
-
Reagents: DBU (2.0 equiv), piperazine (1.5 equiv).
-
Solvent: Acetonitrile, 60°C, 6 h.
Limitations:
-
Requires pure trifluoromethyl starting material.
-
Competing defluorination may reduce yield.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Halogenation-Substitution | High scalability, commercial reagents | Multi-step, palladium cost | 60–75% |
| Photochemical | Mild conditions, atom economy | Specialized light setup required | 65–85% |
| Dehydrofluorination | Simple one-pot reaction | Limited substrate availability | 55–70% |
Reaction Optimization and Troubleshooting
Enhancing Photochemical Efficiency
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like silver oxide (Ag2O) and potassium peroxodisulfate (K2S2O8), and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions often involve mild temperatures and neutral or slightly basic environments .
Major Products Formed
Major products formed from these reactions include difluoromethyl ketones, alcohols, and substituted benzofuran derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules.
Scientific Research Applications
6-(Difluoromethyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one has a wide range of scientific research applications:
Biology: The compound’s difluoromethyl group enhances its biological activity, making it a useful probe in biochemical studies.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one involves the interaction of its difluoromethyl group with biological targets. The difluoromethyl group can form strong hydrogen bonds and interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The benzofuran ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Dihydrobenzofuranone Derivatives
Key Observations:
Structural Modifications and Bioactivity: The difluoromethyl group in the target compound distinguishes it from non-fluorinated analogs like Compound 25. Compound 25, bearing a 6,6-dimethyl substitution, demonstrates acetylcholinesterase (AChE) inhibitory activity, suggesting that bulky substituents at position 6 enhance interaction with AChE’s peripheral anionic site .
Synthetic Accessibility :
- Derivatives like 3,5-dimethyl-6,7-dihydrobenzofuran-4(5H)-one are synthesized via one-pot protocols using cyclohexanedione and aldehydes, highlighting the scaffold’s adaptability . The target compound likely employs similar strategies with fluorinated reagents.
Functional Applications: Sensing Applications: Indole-containing derivatives (e.g., 1i) exhibit UV/fluorescence changes in the presence of Al(III) ions, enabling their use as chemosensors . The target compound’s lack of an indole moiety limits this application but opens avenues for fluorophore development. Pharmaceutical Potential: While the target compound’s bioactivity remains uncharacterized, fluorine’s role in improving pharmacokinetics (e.g., reduced basicity of amines, enhanced membrane permeability) positions it as a candidate for drug discovery .
Notes
Safety and Handling : The compound requires precautions against heat and ignition sources, as indicated by safety codes P210 and P201 .
Synthetic Considerations : Fluorination steps may necessitate specialized reagents (e.g., Sc(OTf)$_3$ catalysis) or fluorinated aldehydes, as seen in analogous syntheses .
Biological Activity
6-(Difluoromethyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one is a compound belonging to the benzofuran family, characterized by its unique difluoromethyl substitution. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 6-(Difluoromethyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one is C10H10F2O2. The presence of the difluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H10F2O2 |
| Molecular Weight | 192.19 g/mol |
| Key Functional Groups | Benzofuran, Ketone |
Synthesis
Various synthetic routes have been developed for the preparation of 6-(Difluoromethyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one. Common methods include:
- Friedel-Crafts Acylation : Utilizing acyl chlorides in the presence of Lewis acids.
- Cyclization Reactions : Involving appropriate precursors under specific conditions to form the benzofuran structure.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Effects : Studies have shown that benzofuran derivatives can possess significant antibacterial and antifungal properties.
- Anti-inflammatory Activity : Certain derivatives have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Anticancer Properties : Some benzofuran compounds have been investigated for their ability to induce apoptosis in cancer cells.
Case Studies
- Antimicrobial Activity : A study on a related compound revealed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the difluoromethyl group may enhance antimicrobial potency.
- Anti-inflammatory Effects : Research indicated that derivatives with similar structures could reduce pro-inflammatory cytokines in vitro, highlighting their potential as therapeutic agents for conditions like arthritis.
The mechanism of action for 6-(Difluoromethyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one involves interaction with specific enzymes or receptors in biological systems. The difluoromethyl group may enhance binding affinity or selectivity towards certain targets, influencing downstream signaling pathways.
Comparison with Similar Compounds
To understand the unique properties of 6-(Difluoromethyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one, it is essential to compare it with related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methyl-6-(trifluoromethyl)-6,7-dihydrobenzofuran-4(5H)-one | C10H9F3O2 | Trifluoromethyl group enhances lipophilicity |
| 6-(Difluoromethyl)-2-methyl-6,7-dihydrobenzofuran-4(5H)-one | C10H10F2O2 | Contains difluoromethyl instead of trifluoromethyl |
| 5-Methyl-6,7-dihydrobenzofuran-4(5H)-one | C10H10O2 | Lacks fluorinated groups but shares benzofuran core |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 6-(difluoromethyl)-3-methyl-6,7-dihydrobenzofuran-4(5H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cascade reactions involving [3,3]-sigmatropic rearrangements and aromatization, as demonstrated in benzofuran derivatives (e.g., starting from dihydroxyacetophenone precursors) . Key factors include:
- Catalyst selection : Use of NaH in THF for deprotonation and cyclization .
- Temperature control : Reactions performed at 0°C to minimize side products .
- Purification : Column chromatography or recrystallization to address impurities (e.g., 2% isomers reported in similar compounds) .
- Data Contradictions : Some protocols report low yields for halogenated intermediates (e.g., 2-bromo-7-HBF), necessitating optimization of stoichiometry and protecting groups .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopic techniques :
- 1H/13C-NMR : Confirm regiochemistry and substituent positions (e.g., δ 1.2–3.0 ppm for methyl/difluoromethyl groups) .
- IR spectroscopy : Detect carbonyl (1705 cm⁻¹) and benzofuran ring vibrations (1600–1515 cm⁻¹) .
- Mass spectrometry : GCMS and EI-HRMS to verify molecular ion peaks (e.g., [M+H]+) and identify impurities .
- Purity assessment : HPLC with UV detection to resolve isomers; discrepancies between calculated and observed masses require recalibration .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep away from heat sources (P210) in airtight containers under inert gas .
- Personal protective equipment (PPE) : Gloves and goggles to prevent contact with skin/eyes (P101, P102) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the difluoromethyl group in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Electrophilic substitution : The difluoromethyl group (-CF₂H) acts as a weak electron-withdrawing group, directing reactions to the benzofuran’s 5-position.
- Nucleophilic attack : Fluorine’s electronegativity stabilizes transition states, as seen in ester hydrolysis of analogous compounds (e.g., Ethyl 6-(difluoromethyl)-4-oxo-tetrahydrobenzofuran-3-carboxylate) .
- Computational studies : DFT calculations to map charge distribution and frontier molecular orbitals (not explicitly in evidence but inferred from structural analogs) .
Q. How does this compound interact with biological targets, and what are the challenges in designing in vitro assays?
- Methodological Answer :
- Enzyme inhibition assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) due to benzofuran’s metabolic lability .
- Solubility optimization : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid cytotoxicity .
- Data contradictions : Discrepancies in bioactivity may arise from impurities; validate purity via orthogonal methods (e.g., NMR + HPLC) .
Q. What environmental fate and ecotoxicological profiles should be considered for this compound?
- Methodological Answer :
- Environmental persistence : Assess hydrolysis half-life under varying pH (pH 5–9) and photodegradation via UV-Vis spectroscopy .
- Bioaccumulation : LogP calculations (e.g., using EPI Suite) to predict partitioning into lipid-rich tissues .
- Ecotoxicology : Daphnia magna or zebrafish embryo assays to evaluate LC50 values; compare with structural analogs .
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR or GCMS) for this compound?
- Methodological Answer :
- Isomer identification : Use NOESY or COSY NMR to distinguish regioisomers (e.g., 6- vs. 7-substituted derivatives) .
- GCMS calibration : Spike samples with deuterated internal standards to correct retention time drift .
- Collaborative validation : Cross-check data with crystallographic results (e.g., single-crystal X-ray for analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
